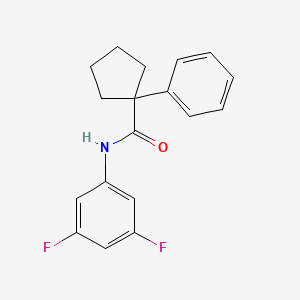

N-(3,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide

Description

N-(3,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide is a synthetic organic compound characterized by a cyclopentane core substituted with a phenyl group at the 1-position and a carboxamide moiety linked to a 3,5-difluorophenyl ring. The presence of fluorine atoms at the 3,5-positions of the phenyl group enhances its lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in targeting receptors sensitive to halogenated aromatic systems .

Properties

IUPAC Name |

N-(3,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NO/c19-14-10-15(20)12-16(11-14)21-17(22)18(8-4-5-9-18)13-6-2-1-3-7-13/h1-3,6-7,10-12H,4-5,8-9H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWAUKACKACWMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide typically involves the following steps:

Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including cyclization reactions of suitable precursors.

Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.

Attachment of the Carboxamide Group: The carboxamide group is usually introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Incorporation of the 3,5-Difluorophenyl Moiety: The 3,5-difluorophenyl group can be introduced through nucleophilic aromatic substitution reactions or via direct fluorination of a suitable precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these processes are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

Biology: Its biological activity is of interest for developing new pharmaceuticals and agrochemicals.

Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

Industry: The compound’s chemical stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals.

Mechanism of Action

The mechanism by which N-(3,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of fluorine atoms can enhance binding affinity and selectivity, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The compound shares structural motifs with several carboxamide derivatives, though distinctions in ring systems, fluorine substitution patterns, and pharmacophore arrangements lead to divergent physicochemical and biological properties. Below is a comparative analysis based on evidence from synthetic and pharmacopeial literature.

N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide

- Structure: Cyclopropane core with a phenyl group, a carboxamide (N,N-diethyl), and a 4-methoxyphenoxy substituent.

- Synthesis : Prepared via a diastereoselective reaction (dr 23:1) with 78% yield .

- Key Differences: Ring System: Cyclopropane (3-membered) vs. cyclopentane (5-membered), affecting strain and conformational flexibility. Substituents: 4-Methoxyphenoxy (electron-donating) vs. 3,5-difluorophenyl (electron-withdrawing), altering electronic properties and receptor interactions.

1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide

- Structure: Isobenzofuran core with a 4-fluorophenyl group, a carboxamide, and a dimethylaminopropyl side chain.

- Pharmacopeial Data : Listed in USP41 with stringent labeling requirements for dissolution testing .

- Key Differences: Core Heterocycle: Isobenzofuran (oxygen-containing) vs. cyclopentane (non-heterocyclic), influencing solubility and metabolic pathways. Fluorine Position: Mono-fluorination at the 4-position vs. di-fluorination at 3,5-positions, impacting steric and electronic profiles.

- Relevance : The USP41 specifications underscore regulatory considerations for fluorinated carboxamides in drug development .

N-[2-{4-[6-Amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alanine

- Structure : Pyridone core with a 2,4-difluorobenzoyl group, a 3,5-difluorophenyl ring, and an L-alanine ester.

- Patent Context: Developed by Macrophage Pharma Ltd.

- Key Differences :

- Functional Groups : Pyridone and L-alanine ester vs. cyclopentane-carboxamide, suggesting divergent biological targets (e.g., kinase vs. GPCR modulation).

- Fluorination Pattern : 2,4-Difluorobenzoyl vs. 3,5-difluorophenyl, altering π-π stacking and hydrogen-bonding capabilities.

- Relevance : Highlights the importance of fluorinated aryl groups in enhancing binding affinity and selectivity .

Tabulated Comparison of Key Parameters

Research Findings and Implications

- Fluorine Effects: The 3,5-difluorophenyl group in the target compound improves metabolic stability compared to non-fluorinated or mono-fluorinated analogues, as seen in USP41-compliant derivatives .

- Regulatory Considerations : Compounds with complex fluorination patterns (e.g., 2,4-difluorobenzoyl in the patented derivative) require rigorous dissolution testing, as mandated by pharmacopeial standards .

Biological Activity

N-(3,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The incorporation of fluorine atoms into the structure enhances various pharmacological properties, including increased metabolic stability and bioavailability. This article aims to summarize the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure

The molecular formula for this compound is . The structure consists of:

- A cyclopentane ring

- A phenyl group

- A carboxamide functional group

- Two fluorine atoms positioned on the phenyl ring

| Property | Value |

|---|---|

| Molecular Weight | 301.33 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is attributed to its interaction with specific biological targets. The fluorine atoms enhance binding affinity to proteins and receptors, which may lead to modulation of various biological pathways. This compound has been explored for its potential as an antimicrobial , anticancer , and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that compounds with fluorinated phenyl groups often exhibit enhanced antimicrobial properties. In vitro studies have shown that this compound demonstrates significant activity against a range of bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound showed:

- Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL against tested strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines.

Case Study: Anticancer Activity

In a recent study involving human breast cancer cell lines (MCF7), treatment with this compound resulted in:

- IC50 values of approximately 25 µM after 48 hours of exposure.

This indicates a promising potential for further development as an anticancer agent.

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. In vivo studies have shown that it can reduce inflammation markers in animal models.

Research Findings

In a rat model of induced inflammation:

- Treatment with the compound reduced levels of pro-inflammatory cytokines by approximately 40%, suggesting a significant anti-inflammatory effect.

Comparison with Similar Compounds

| Compound Name | Biological Activity |

|---|---|

| N-(2,4-Difluorophenyl)-1-phenylcyclopentane-1-carboxamide | Antimicrobial, Anticancer |

| N-(4-Fluorophenyl)-2-fluorobenzamide | Anticancer |

This compound stands out due to its unique substitution pattern and enhanced biological activities compared to similar compounds.

Q & A

Q. What are the key synthetic methodologies for preparing N-(3,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide?

The synthesis typically involves coupling a cyclopentane-1-carboxylic acid derivative with a 3,5-difluoroaniline precursor. Critical steps include:

- Amide bond formation : Use of coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DCM or DMF) under nitrogen .

- Halogenation control : Ensuring regioselective fluorine substitution via electrophilic aromatic substitution or palladium-catalyzed cross-coupling .

- Purification : High-performance liquid chromatography (HPLC) with C18 columns to achieve >95% purity .

Q. How can structural elucidation be performed for this compound?

Advanced spectroscopic techniques are required:

- NMR : -NMR to confirm fluorine positions; - and -NMR to map the cyclopentane and phenyl rings .

- X-ray crystallography : To resolve stereochemical ambiguities and confirm the carboxamide geometry .

- High-resolution mass spectrometry (HRMS) : For molecular formula validation (e.g., [M+H] or [M–H] peaks) .

Q. What in vitro assays are suitable for preliminary biological screening?

- Enzyme inhibition : Use fluorescence-based assays (e.g., mPGES-1 inhibition) with IC determination, referencing structurally similar carboxamides showing nM-level activity .

- Cellular assays : Evaluate cytotoxicity via MTT assays in cancer cell lines (e.g., A549), comparing with analogs like Compound X (IC = 16.24 µM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Fluorine substitution : Modify the 3,5-difluorophenyl group to 2,4-difluoro or trifluoromethyl analogs to enhance target binding, as seen in related P2Y receptor antagonists .

- Cyclopentane ring modifications : Introduce heteroatoms (e.g., oxygen) or substituents to improve solubility while retaining rigidity .

- Carboxamide replacements : Test sulfonamide or urea groups to alter pharmacokinetic properties .

Q. How to resolve contradictions in biological data across studies?

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in IC values for analogs (e.g., 8 nM vs. 16.24 µM) may arise from differing assay conditions .

- Orthogonal validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence assays show nonspecific binding .

Q. What computational strategies support target identification?

- Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., p38 MAPK) or receptors (e.g., P2Y) based on structural analogs .

- MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .

Q. How to address formulation challenges due to poor aqueous solubility?

- Prodrug design : Synthesize tert-butyl ester derivatives, as demonstrated for related carboxamides, to enhance bioavailability .

- Nanoparticle encapsulation : Use PLGA polymers to improve dissolution rates, referencing methodologies for similar fluorinated compounds .

Key Research Gaps

- In vivo pharmacokinetics : No data on oral bioavailability or metabolic stability in animal models.

- Target validation : Limited evidence linking the compound to specific disease pathways (e.g., inflammation or cancer).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.